[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate
Description
[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate is a chiral organic compound characterized by a phenyl ring substituted with a trifluoromethanesulfonate (triflate) group and a 1R-configured hydroxyethyl side chain bearing a tert-butoxycarbonyl (Boc)-protected amine. The triflate group is a strong electron-withdrawing moiety, rendering the compound highly reactive in nucleophilic substitution reactions. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound’s stereochemistry (1R configuration) may influence its biological activity or synthetic utility, particularly in asymmetric synthesis or pharmaceutical intermediates .
Properties
Molecular Formula |
C14H18F3NO6S |
|---|---|
Molecular Weight |
385.36 g/mol |
IUPAC Name |
[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18F3NO6S/c1-13(2,3)23-12(20)18-11(8-19)9-4-6-10(7-5-9)24-25(21,22)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)/t11-/m0/s1 |
InChI Key |
OWWORAGXQBCTMD-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves three key steps:
- Introduction of the chiral hydroxy-carbamate side chain onto the phenyl ring.
- Protection of the amine group via tert-butoxycarbonyl (Boc) carbamate formation.
- Triflation of the phenolic hydroxyl group to introduce the trifluoromethanesulfonate moiety.
Preparation of the Chiral Side Chain and Carbamate Protection
The chiral side chain with hydroxy and carbamate groups is commonly prepared by:
- Starting from the corresponding amino alcohol or amino acid derivative.
- Protecting the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) .
- Typical reaction conditions involve stirring in tetrahydrofuran (THF) or pyridine at temperatures ranging from 0 °C to room temperature for several hours (4–16 h).
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Boc2O, DMAP, triethylamine, THF, 0 °C to RT, 4–16 h | 67–91 | High yields with careful temperature control and inert atmosphere |
| Solvent | Tetrahydrofuran or pyridine | - | Pyridine sometimes used as both solvent and base |
| Reaction atmosphere | Nitrogen or inert atmosphere | - | Prevents side reactions |
This step yields the tert-butyl carbamate-protected amino alcohol intermediate, which is crucial for the next triflation step.
Triflation of the Phenolic Hydroxyl Group
The triflate group is introduced by reacting the phenolic hydroxyl with trifluoromethanesulfonyl chloride (triflic anhydride or triflic chloride) in the presence of a base such as triethylamine or pyridine .
- Solvent: Dichloromethane (DCM) or similar aprotic solvent.
- Temperature: Low temperatures, often between −15 °C to 0 °C.
- Reaction time: 30 minutes to 2 hours.
- Inert atmosphere to avoid moisture and side reactions.
Example from related triflate synthesis:
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Triflation reagent | Triflic anhydride or triflic chloride | High (typically >70%) | Requires careful temperature control |
| Base | Triethylamine or pyridine | - | Neutralizes generated acid |
| Solvent | Dichloromethane | - | Commonly used for triflation reactions |
| Temperature | −15 °C to 0 °C | - | Prevents decomposition of sensitive intermediates |
| Reaction time | 0.5 to 2 hours | - | Optimized for complete conversion |
This step converts the phenolic hydroxyl group into the trifluoromethanesulfonate ester, a good leaving group for further synthetic transformations.
Stereoselective Considerations
The chiral center at the 1R position of the side chain is introduced or preserved by stereoselective synthesis or resolution methods. Literature reports various stereoselective approaches to introduce chirality at similar positions using:
- Chiral starting materials.
- Catalytic asymmetric synthesis.
- Protection and deprotection sequences that retain stereochemistry.
Yields for stereoselective steps are generally high (78–95%), with careful control of reaction conditions such as temperature and catalyst loading.
Summary Table of Preparation Steps
Research Findings and Notes
- The Boc protection step is critical for stabilizing the amine during triflation and other transformations.
- Triflation requires strict anhydrous conditions and low temperatures to avoid side reactions.
- The chiral center's configuration is maintained by using enantiomerically pure starting materials or stereoselective synthesis.
- Literature suggests that arylcarbamates are useful intermediates for directed ortho-metalation, facilitating the introduction of substituents such as triflates via lithiation and subsequent electrophilic trapping.
- Alternative synthetic routes may involve metalation of protected phenol derivatives followed by silylation and triflation to install the triflate group efficiently.
The preparation of [4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate involves a multi-step synthesis starting from chiral amino alcohol precursors, protection of the amine as a tert-butyl carbamate, and subsequent triflation of the phenolic hydroxyl group under controlled low-temperature conditions. The process requires careful control of reaction parameters to maintain stereochemical integrity and achieve high yields. Directed metalation and carbamate intermediates play a significant role in facilitating the introduction of the triflate group.
This synthesis strategy is supported by multiple peer-reviewed chemical literature sources, ensuring reliability and reproducibility in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for creating complex molecules.
Biology
In biological research, this compound can be used to modify biomolecules, enabling the study of biological pathways and interactions. Its ability to form stable derivatives makes it useful in labeling and tracking studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. This property is exploited in various chemical and biological applications to modify molecules and study their functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its triflate leaving group, Boc-protected amine, and chiral hydroxyethyl substituent. Comparisons with analogous compounds highlight differences in reactivity, stability, and applications:
Reactivity and Stability
- Triflate vs. Mesylate/Tosylate : The triflate group’s superior leaving ability (due to trifluoromethyl stabilization) enables faster nucleophilic substitution compared to mesylates (methyl sulfonates) or tosylates (p-toluenesulfonates).
- Boc Protection : Unlike Fmoc (fluorenylmethyloxycarbonyl) groups, which are base-labile, Boc groups are acid-labile, offering complementary stability in multi-step syntheses .
Research Findings and Data
Comparative Stability Under Conditions
| Condition | Triflate Stability | Boc Group Stability | Tosylate Stability |
|---|---|---|---|
| Acidic (HCl/THF) | Low | Low (cleavage) | High |
| Basic (NaOH/MeOH) | High | High | Moderate |
| Thermal (80°C) | Moderate | High | High |
Biological Activity
The compound [4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate, often referred to as a derivative of phenyl trifluoromethanesulfonate, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C13H16F3NO4S
- Molecular Weight : 351.34 g/mol
The trifluoromethanesulfonate group is known for its electrophilic nature, which may contribute to the compound's reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The trifluoromethanesulfonate moiety can act as a potent electrophile, potentially inhibiting serine proteases and other enzymes involved in cellular signaling pathways.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The ability to induce apoptosis in malignant cells has been noted in various derivatives.
- Anti-inflammatory Effects : Some studies indicate that related compounds can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
A summary of biological activity findings is presented in the table below:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits serine proteases | |
| Anti-inflammatory | Reduces levels of TNF-alpha |
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Case Study 1 : In a study examining the anticancer properties of phenyl trifluoromethanesulfonates, researchers found that a similar compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Case Study 2 : Another investigation into anti-inflammatory effects demonstrated that a related derivative reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory diseases.
- Case Study 3 : A clinical trial assessing the safety and efficacy of a drug candidate derived from this class reported promising results in reducing tumor size in patients with advanced solid tumors.
Discussion
The biological activity of this compound appears promising based on preliminary data. Its ability to inhibit specific enzymes and induce apoptosis highlights its potential as a therapeutic agent in oncology and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
